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Compound of Interest

Compound Name:
3-(3-(Benzyloxy)phenyl)propanoic

acid

Cat. No.: B1291376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural and spectroscopic

properties of 3-(3-(benzyloxy)phenyl)propanoic acid and its structural analogs. The data

presented herein, including detailed experimental protocols and comparative tables, serves as

a valuable resource for the characterization and confirmation of this compound in research and

development settings.

Structural and Physical Properties
3-(3-(benzyloxy)phenyl)propanoic acid is a carboxylic acid derivative featuring a benzyloxy

substituent on the phenyl ring. Its structure lends itself to potential applications in medicinal

chemistry and materials science. A comparison of its physical properties with a closely related

analog, 3-phenylpropanoic acid, is presented below.
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Property
3-(3-
(benzyloxy)phenyl)propan
oic acid

3-Phenylpropanoic Acid
(for comparison)

Molecular Formula C16H16O3 C9H10O2

Molecular Weight 256.29 g/mol 150.17 g/mol

Appearance White to off-white solid White crystalline solid

Melting Point 79.5-88.5 °C[1] 47-49 °C

CAS Number 57668-34-5[1] 501-52-0

Spectroscopic Characterization
The confirmation of the structure of 3-(3-(benzyloxy)phenyl)propanoic acid relies on a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental

spectra for 3-(3-(benzyloxy)phenyl)propanoic acid are not publicly available, the expected

spectral data can be predicted based on its chemical structure and comparison with analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data for 3-(3-(benzyloxy)phenyl)propanoic acid:
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~12.0 Singlet (broad) 1H -COOH

~7.25-7.45 Multiplet 5H
Benzyl aromatic

protons

~6.8-7.2 Multiplet 4H
Phenyl aromatic

protons

~5.05 Singlet 2H -O-CH2-Ph

~2.9 Triplet 2H -CH2-Ar

~2.6 Triplet 2H -CH2-COOH

¹H NMR Data for 3-Phenylpropanoic Acid (for comparison):

Chemical Shift
(ppm)

Multiplicity Integration Assignment

10.8-12.0 Singlet (broad) 1H -COOH

7.18-7.35 Multiplet 5H Aromatic protons

2.97 Triplet 2H -CH2-Ph

2.68 Triplet 2H -CH2-COOH

Expected ¹³C NMR Data for 3-(3-(benzyloxy)phenyl)propanoic acid:
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Chemical Shift (ppm) Assignment

~178 -COOH

~158 C-O (aromatic)

~142 Quaternary aromatic C

~137 Quaternary aromatic C (benzyl)

~129.5 Aromatic CH

~128.5 Aromatic CH (benzyl)

~128.0 Aromatic CH (benzyl)

~127.5 Aromatic CH (benzyl)

~121 Aromatic CH

~115 Aromatic CH

~114 Aromatic CH

~70 -O-CH2-Ph

~36 -CH2-Ar

~30 -CH2-COOH

¹³C NMR Data for 3-Phenylpropanoic Acid (for comparison):
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Chemical Shift (ppm) Assignment

179.3 -COOH

140.7 Quaternary aromatic C

128.5 Aromatic CH

128.3 Aromatic CH

126.2 Aromatic CH

35.8 -CH2-Ph

30.7 -CH2-COOH

Infrared (IR) Spectroscopy
Expected IR Data for 3-(3-(benzyloxy)phenyl)propanoic acid:

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

3100-3000 Medium C-H stretch (aromatic)

2980-2850 Medium C-H stretch (aliphatic)

1710 Strong
C=O stretch (carboxylic acid

dimer)

1600, 1500 Medium-Strong C=C stretch (aromatic)

1250 Strong C-O stretch (carboxylic acid)

1100 Strong C-O stretch (ether)

IR Data for 3-Phenylpropanoic Acid (for comparison):[2]
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad O-H stretch (carboxylic acid)

3080, 3060, 3020 Medium C-H stretch (aromatic)

2940 Medium C-H stretch (aliphatic)

1705 Strong
C=O stretch (carboxylic acid

dimer)

1605, 1495 Medium-Strong C=C stretch (aromatic)

1220 Strong C-O stretch (carboxylic acid)

Mass Spectrometry (MS)
Expected MS Data for 3-(3-(benzyloxy)phenyl)propanoic acid:

Molecular Ion (M⁺): m/z = 256

Key Fragmentation Peaks:

m/z = 91 (C7H7⁺, tropylium ion from benzyl group)

m/z = 165 (M - C7H7)

m/z = 211 (M - COOH)

MS Data for 3-Phenylpropanoic Acid (for comparison):

Molecular Ion (M⁺): m/z = 150

Key Fragmentation Peaks:

m/z = 105

m/z = 91 (C7H7⁺, tropylium ion)

m/z = 77 (C6H5⁺, phenyl ion)
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Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols

are generalized and may require optimization based on the specific instrumentation and

sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: spectral width of 10-15 ppm, sufficient number of scans for a good

signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-2 seconds.

Process the data with appropriate phasing and baseline correction.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024

or more), relaxation delay of 2-5 seconds.

Process the data with appropriate phasing and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the

diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.

Collect the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating a mass spectrum.

Visualizations
Experimental Workflow for Characterization
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Experimental Workflow for Characterization of 3-(3-(benzyloxy)phenyl)propanoic Acid

Synthesis

Purification

Spectroscopic Characterization

Structure Confirmation

Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural confirmation of 3-(3-
(benzyloxy)phenyl)propanoic acid.

Logical Relationship of Spectroscopic Data to Structure
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Relationship of Spectroscopic Data to Chemical Structure

Spectroscopic Data

3-(3-(benzyloxy)phenyl)propanoic acid
Structure

NMR
(Proton & Carbon Environments)

determines

IR
(Functional Groups)

determines

MS
(Molecular Weight & Fragmentation)

determinesconfirms confirms confirms

Click to download full resolution via product page

Caption: Interrelation of the chemical structure and its corresponding spectroscopic data for

confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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